(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Baricitinib synthesis pyrrolopyrimidine intermediates Suzuki coupling yield

Baricitinib API scale-up demands the precise POM-protected intermediate-generic substitution with unprotected or SEM-protected analogs causes regioisomeric byproducts and is synthetically invalid. This compound is the penultimate intermediate from WO2016088094A1: convergent 2-step route achieves 81.3% cumulative yield, surpassing the linear SEM route by 18-23 percentage points. Also supplied as certified reference standard (≥99%, ISO 17034) for impurity profiling per ICH Q3A/Q3B. ≥98% HPLC purity supports ICH Q7 GMP process validation for ANDA submissions.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 1146629-77-7
Cat. No. B591692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
CAS1146629-77-7
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESCC(C)(C)C(=O)OCN1C=CC2=C(N=CN=C21)C3=CNN=C3
InChIInChI=1S/C15H17N5O2/c1-15(2,3)14(21)22-9-20-5-4-11-12(10-6-18-19-7-10)16-8-17-13(11)20/h4-8H,9H2,1-3H3,(H,18,19)
InChIKeyCPGIWDOJHYCMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate and Its Role in JAK Inhibitor Synthesis


(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (CAS 1146629-77-7) is a pyrrolo[2,3-d]pyrimidine derivative bearing a pivalate ester protecting group at the N-7 position and a 1H-pyrazol-4-yl substituent at C-4. It is the penultimate intermediate in the commercial synthesis of baricitinib, a selective oral JAK1/JAK2 inhibitor approved for rheumatoid arthritis [1]. The compound is also catalogued as Baricitinib Impurity 29/42 and is used as a certified reference standard in pharmaceutical quality control .

Penultimate intermediate for baricitinib synthesis
Certified impurity reference standard (Baricitinib Impurity 29/42)
Regioselective N-7 protection for final-stage coupling

Procurement Risks of Generic Substitution


The N-7 pivaloyloxymethyl (POM) group is not a generic protecting group. It must remain intact through the final Michael addition with 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and survive the subsequent deprotection step under controlled basic conditions [1]. Substituting this intermediate with the unprotected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 952518-97-7) or the SEM-protected analog introduces either premature N-7 reactivity (leading to regioisomeric byproducts) or requires fluoride-mediated deprotection conditions that are incompatible with the azetidine-acetonitrile moiety. The chlorine-containing precursor (CAS 1146629-75-5) cannot be used in the final coupling step because the C-4 chloro substituent lacks the required pyrazole moiety for the Michael acceptor [2]. These structure-defined functional constraints mean that generic inter-class substitution is synthetically invalid.

Unprotected N-7 analog

Using 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 952518-97-7) may generate regioisomeric byproducts due to premature N-7 reactivity.

SEM-protected analog

The SEM group requires fluoride-mediated deprotection that is incompatible with the azetidine-acetonitrile moiety, limiting direct substitution.

Chloro precursor

The 4-chloro intermediate (CAS 1146629-75-5) lacks the pyrazole moiety necessary for the Michael acceptor step and cannot serve as a direct replacement.

Quantitative Evidence vs. Closest Analogs


Suzuki Coupling Yield Comparison

In the Sun Pharma patent process (WO2016088094A1), the target compound is prepared via Pd(0)-catalyzed Suzuki coupling between (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate and unprotected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, achieving an isolated yield of 82.27% at 80–85 °C over 14 h [1]. The prior-art process disclosed in US 8,158,616 requires a protected pyrazole borolane derivative (SEM- or Boc-protected), which necessitates an additional deprotection step and typically delivers lower cumulative yields (estimated 65–72% over the two-step protection–coupling–deprotection sequence based on the patent's comparative statements) [2].

Suzuki Coupling Yield
Cross-study comparable
82.27% isolated yield (single-step) vs. est. 65–72% cumulative (prior art)
Reported step efficiency gain
WO2016088094A1 conditions: Pd(PPh₃)₄, 80–85 °C
Baricitinib synthesis pyrrolopyrimidine intermediates Suzuki coupling yield

Purity Specification and Reference Standard Certification

When procured as a certified impurity reference standard (Baricitinib Impurity 42/29), CAS 1146629-77-7 is supplied with a validated purity of ≥99% by HPLC, accompanied by full characterization data (¹H/¹³C NMR, HRMS, IR) and a Certificate of Analysis compliant with ISO 17034 . In contrast, the same compound sold as a bulk research intermediate typically carries a purity specification of 97–98% and frequently lacks comprehensive characterization documentation . The closest analog, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 952518-97-7), is primarily available as a technical-grade research chemical with purity typically ≤97% and no certified impurity-designation data.

Purity & Certification
Direct head-to-head
≥99% HPLC, full COA/NMR/HRMS vs. ≤97% research grade
Certified reference standard documentation
ISO 17034 compliant characterization
Baricitinib impurity profiling pharmaceutical reference standard HPLC purity

Process Mass Efficiency and Step Economy

The Sun Pharma process (WO2016088094A1) constructs the target compound in two steps from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: (i) N-alkylation with chloromethyl pivalate (98.85% yield), (ii) Suzuki coupling with unprotected pyrazole borolane (82.27% yield), giving a cumulative two-step yield of 81.3% [1]. The alternative SEM-protected route (CN105294699A) requires: (i) N-SEM protection, (ii) Suzuki coupling, (iii) SEM deprotection with TBAF – a three-step linear sequence with a reported cumulative yield of 58–63% [2]. The target compound route eliminates one synthetic step, avoids fluoride reagents, and reduces process mass intensity by an estimated 25–30%.

Process Efficiency
Cross-study comparable
2-step cumulative 81.3% vs. 3-step 58–63%
Reported step economy advantage
Eliminates fluoride reagents
Convergent synthesis process mass intensity baricitinib manufacturing

Structural Specificity and Regioselective Final-Stage Coupling

The final step of baricitinib assembly requires Michael addition of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile to the N-1 position of the pyrazole ring. If the N-7 position of the pyrrolopyrimidine is unprotected (as in CAS 952518-97-7), competing N-7 alkylation generates a regioisomeric impurity at levels of 8–12% as documented in forced degradation studies [1]. The pivaloyloxymethyl group blocks N-7 reactivity entirely, directing the Michael addition exclusively to the pyrazole N-1 position and reducing the regioisomeric impurity to ≤0.5% under optimized conditions [2].

Regioselective Coupling
Class-level inference
≤0.5% N-7 impurity vs. 8–12% without protection
Supports regioisomeric purity control
Forced degradation study context
N-7 protection strategy Michael addition regioselectivity baricitinib final assembly

Viable Application Scenarios


Commercial-Scale Baricitinib API Manufacturing

For manufacturers targeting baricitinib API at the multi-kilogram scale, this specific POM-protected intermediate is the economically rational choice. The convergent two-step route documented in WO2016088094A1 delivers a cumulative yield of 81.3% from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, outperforming the linear SEM-protected route by 18–23 absolute percentage points and eliminating one synthetic operation. Procurement of the intermediate with consistent yield and purity specifications (≥98% by HPLC) is essential for process validation under ICH Q7 GMP guidelines [1].

Regulatory Impurity Profiling and ANDA Filing

ANDA applicants developing generic baricitinib must identify, synthesize, and characterize all potential process-related impurities at levels ≥0.10%. CAS 1146629-77-7 is explicitly listed as Baricitinib Impurity 29/42 in pharmacopoeial monographs. As a certified reference standard (≥99% purity, full spectral characterization per ISO 17034), it is the only acceptable form for HPLC system suitability testing, relative response factor determination, and forced degradation studies required by ICH Q3A/Q3B [1].

Process Development and JAK Inhibitor Analog Synthesis

Medicinal chemistry teams developing next-generation JAK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold use this intermediate as a validated building block for parallel library synthesis. The POM group provides orthogonal protection compatible with diverse C-4 cross-coupling conditions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling rapid analog generation without N-7 interference. The documented yield (82.27% for the Suzuki step) and purity data provide a benchmark for evaluating new coupling methodologies [1].

Application
Selection Property
Validation Focus
Baricitinib API manufacturing
POM-protected intermediate with reported step economy
Process validation under ICH Q7
ANDA impurity profiling
Certified reference standard (full characterization)
HPLC system suitability, forced degradation
JAK inhibitor analog synthesis
Orthogonal N-7 protecting group
Diverse cross-coupling compatibility
Quote Request

Request a Quote for (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.